1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-
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Overview
Description
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a chemical compound with the molecular formula C₁₃H₁₄N₂O₂. It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the reaction of cyclopentanone with phenylhydrazine, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines .
Scientific Research Applications
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.4]nonane-2,4-dione: Lacks the phenyl group, resulting in different chemical properties.
6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
6-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields .
Properties
CAS No. |
5007-34-1 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
9-phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-13(15-12(17)14-11)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,14,15,16,17) |
InChI Key |
DBNCOCOSCWVAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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